

Physicochemical Properties of 4-(3-Bromobenzoyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(3-Bromobenzoyl)morpholine**

Cat. No.: **B129545**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromobenzoyl)morpholine is a synthetic organic compound belonging to the class of morpholine derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules due to its favorable physicochemical and metabolic properties. The incorporation of a bromobenzoyl group introduces functionalities that can modulate a compound's biological activity, making **4-(3-Bromobenzoyl)morpholine** a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of **4-(3-Bromobenzoyl)morpholine**, along with relevant experimental protocols and a discussion of the potential biological significance of its structural motifs.

Core Physicochemical Properties

A summary of the key physicochemical properties of **4-(3-Bromobenzoyl)morpholine** is presented below. While some specific experimental values for this particular isomer are not readily available in the public domain, data has been compiled from various chemical suppliers and databases.

Property	Value	Source
Chemical Formula	<chem>C11H12BrNO2</chem>	[Vendor Information]
Molecular Weight	270.13 g/mol	[Sigma-Aldrich]
CAS Number	153435-81-5	[Sigma-Aldrich]
Appearance	Solid	[Vendor Information]
Purity	≥97%	[Vendor Information]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

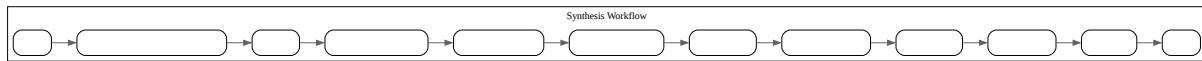
Experimental Protocols

Synthesis of 4-(3-Bromobenzoyl)morpholine

A standard and adaptable method for the synthesis of N-benzoyl-morpholine derivatives involves the acylation of morpholine with the corresponding benzoyl chloride. The following is a general protocol that can be applied for the synthesis of **4-(3-Bromobenzoyl)morpholine**.

Materials:

- 3-Bromobenzoyl chloride
- Morpholine
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate


- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred morpholine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude **4-(3-Bromobenzoyl)morpholine** can be purified using standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

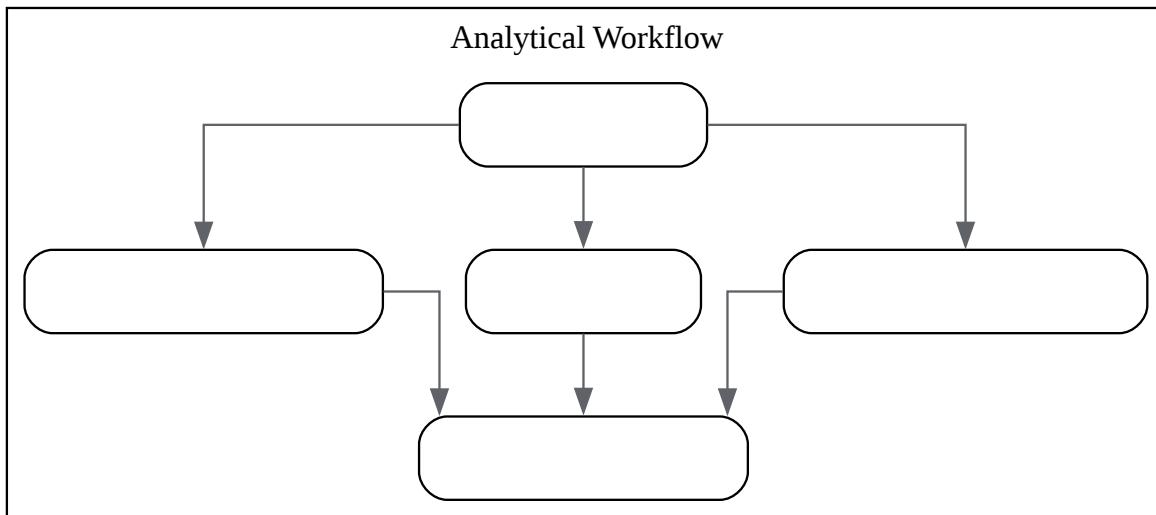
[Click to download full resolution via product page](#)

Synthesis Workflow for **4-(3-Bromobenzoyl)morpholine**

Analytical Characterization

The synthesized and purified **4-(3-Bromobenzoyl)morpholine** should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzoyl group and the methylene protons of the morpholine ring. The integration and splitting patterns of these signals will be indicative of the compound's structure.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

While specific spectral data for **4-(3-Bromobenzoyl)morpholine** is not readily available, data for the isomeric N-(4-Bromobenzoyl)morpholine can be used for comparative purposes. For N-(4-Bromobenzoyl)morpholine, the following has been reported:

- ^1H NMR (400 MHz, CDCl_3): δ 7.58–7.54 (m, 2H), 7.31–7.27 (m, 2H), 3.86–3.31 (m, 8H)
- ^{13}C NMR (101 MHz, CDCl_3): δ 168.38, 133.08, 130.82, 127.83, 123.25, 65.81

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, providing further structural confirmation. The expected molecular ion peak for **4-(3-Bromobenzoyl)morpholine** would correspond to its molecular weight of approximately 270.13 g/mol .

[Click to download full resolution via product page](#)

*Analytical Workflow for **4-(3-Bromobenzoyl)morpholine***

Potential Biological Significance and Signaling Pathways

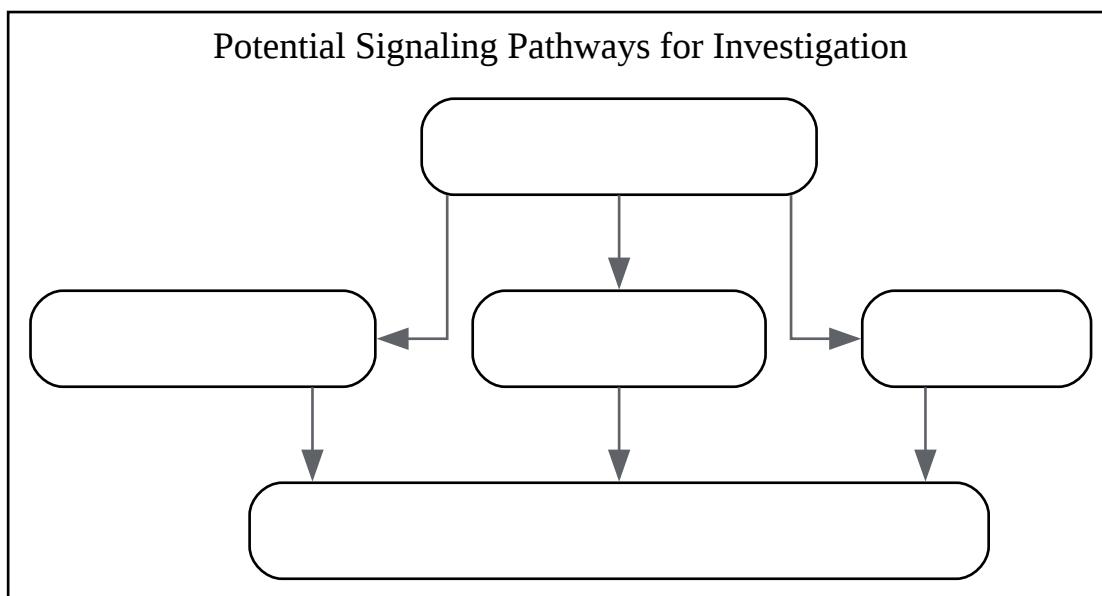
While no specific biological activity or signaling pathway involvement has been reported for **4-(3-Bromobenzoyl)morpholine**, the structural motifs present in the molecule suggest potential areas for investigation.

The Morpholine Moiety:

The morpholine ring is a common feature in many biologically active compounds and is often introduced to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

- Anticancer
- Anti-inflammatory
- Antimicrobial

- Antiviral
- CNS activity


The Bromobenzoyl Moiety:

The presence of a bromine atom on the benzoyl ring can significantly influence the electronic and lipophilic properties of the molecule. Halogen bonding, a non-covalent interaction involving the halogen atom, can play a crucial role in ligand-receptor interactions. Bromobenzoyl-containing compounds have been investigated for their effects on various signaling pathways, often as inhibitors of kinases or other enzymes.

Potential Signaling Pathways for Investigation:

Given the structural features, potential signaling pathways to investigate for **4-(3-Bromobenzoyl)morpholine** could include those commonly modulated by kinase inhibitors or other small molecules in areas such as oncology and inflammation. These could include pathways like:

- PI3K/Akt/mTOR pathway
- MAPK/ERK pathway
- NF-κB signaling pathway

[Click to download full resolution via product page](#)

Potential Signaling Pathways for Investigation

Conclusion

4-(3-Bromobenzoyl)morpholine is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for biological screening and drug development. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential areas of biological investigation. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential mechanisms of action. This information will be crucial for assessing its potential as a lead compound in future drug discovery efforts.

- To cite this document: BenchChem. [Physicochemical Properties of 4-(3-Bromobenzoyl)morpholine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129545#physicochemical-properties-of-4-3-bromobenzoyl-morpholine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com